molecular formula C22H24O9 B154265 Podophyllinic acid CAS No. 1853-37-8

Podophyllinic acid

Cat. No.: B154265
CAS No.: 1853-37-8
M. Wt: 432.4 g/mol
InChI Key: XRBSKUSTLXISAB-XVVDYKMHSA-N
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Description

Podophyllinic acid (C₁₅H₁₆O₇) is a hydroxycarboxylic acid derived from podophyllotoxin, a lignan isolated from Podophyllum species (e.g., P. emodi and P. peltatum) . It is formed via alkaline hydration of podophyllotoxin (C₁₅H₁₄O₆), followed by lactonization to yield picropodophyllin, an isomer of podophyllotoxin . Key properties include:

  • Melting Point: 164–168°C .
  • Optical Rotation: [α]D²⁰ = -199.9° (in ethanol), -292.6° (in pyridine) .
  • Role: Serves as a critical intermediate for synthesizing derivatives with therapeutic applications, such as antineoplastic agents .

Properties

CAS No.

1853-37-8

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19-,20-/m0/s1

InChI Key

XRBSKUSTLXISAB-XVVDYKMHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Synonyms

podophyllic acid
podophyllinic acid

Origin of Product

United States

Comparison with Similar Compounds

Podophyllotoxin

  • Formula : C₁₅H₁₄O₆ (parent compound) .
  • Source : Primary lignan in Podophyllum resin .
  • Key Differences :
    • Podophyllotoxin is cytotoxic, directly inhibiting microtubule assembly, whereas podophyllinic acid lacks inherent activity and requires derivatization for therapeutic use .
    • Structurally, podophyllotoxin contains a lactone ring absent in this compound .
  • Therapeutic Use : Topical treatment for genital warts (e.g., Condylox®) .

Picropodophyllin (this compound Lactone)

  • Formula : C₁₅H₁₄O₇ .
  • Synthesis : Formed via intramolecular lactonization of this compound .
  • Key Differences :
    • Exhibits isomerism with podophyllotoxin but shows reduced cytotoxicity, making it a research tool for studying tubulin dynamics .

This compound 2-Ethylhydrazide (Mitopodozide)

  • Formula : C₂₄H₃₀N₂O₈ .
  • CAS : 1508-45-8 .
  • Properties :
    • Melting Point: 222–224°C .
    • Optical Rotation: [α]D = -154° (in chloroform) .
  • Synthesis : Derived from this compound hydrazide via reaction with acetaldehyde and hydrogenation .
  • Therapeutic Use : Used in combination regimens (e.g., SPI protocol) for lung cancer due to antimitotic activity .

Podophyllic Aldehyde Derivatives

  • Synthesis : Produced by oxidizing podophyllotoxin to introduce an aldehyde group at C-9 .
  • Key Differences :
    • The aldehyde group enables reactions with amines/hydrazines, yielding derivatives with enhanced antileishmanial activity (e.g., IC₅₀ values < 10 µM against Leishmania infantum) .
    • Unlike this compound, these derivatives retain the core lignan structure of podophyllotoxin .

Podophylloresin

  • Composition: Mixture of podophyllotoxin, this compound, and non-purgative resins .
  • Key Differences :
    • Crude resin extract used as a purgative, whereas purified this compound derivatives are refined for targeted therapies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Formula CAS Melting Point (°C) Optical Rotation ([α]D) Key Application
This compound C₁₅H₁₆O₇ 1853-37-8 164–168 -199.9° (ethanol) Intermediate for drugs
Podophyllotoxin C₁₅H₁₄O₆ 518-28-5 183–184 -132° (chloroform) Antiviral, topical
Mitopodozide C₂₄H₃₀N₂O₈ 1508-45-8 222–224 -154° (chloroform) Lung cancer therapy
Picropodophyllin C₁₅H₁₄O₇ 23180-57-6 228–230 +35° (chloroform) Tubulin research

Research and Discrepancies

  • Formula Conflict : lists podophyllotoxin as C₂₂H₂₂O₈, conflicting with older sources (C₁₅H₁₄O₆). This discrepancy may arise from glycosylation or mislabeling in recent studies .
  • Derivative Optimization : Modifications at C-9 (e.g., aldehydes, hydrazides) enhance specificity and reduce toxicity compared to parent compounds .

Q & A

Q. How do researchers account for clustered data in studies comparing this compound derivatives across multiple cancer models?

  • Use mixed-effects models to handle nested data (e.g., multiple cell lines per derivative). Adjust for intra-class correlation using software like R’s lme4 or SAS’s PROC MIXED. Report intracluster correlation coefficients (ICCs) to quantify data dependency .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound derivatives and other anticancer agents?

  • Apply the Chou-Talalay method to calculate combination indices (CI):
  • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
  • Validate with isobologram analysis and Bliss independence models .

Q. How should researchers design studies to evaluate the environmental toxicity of this compound derivatives?

  • Follow OECD guidelines for ecotoxicity testing:
  • Acute toxicity : Daphnia magna immobilization assay.
  • Chronic toxicity : Algal growth inhibition tests (OECD 201).
  • Bioaccumulation : LogP measurements and quantitative structure-activity relationship (QSAR) modeling .

Data Interpretation and Reporting

Q. What criteria should be used to prioritize this compound derivatives for preclinical development?

  • Prioritize compounds with:
  • IC50 values < 1 µM in ≥3 cancer cell lines.
  • Selectivity indices (normal vs. cancerous cells) > 10.
  • Favorable ADMET profiles (e.g., CYP450 inhibition < 50%) .

Q. How can researchers address reproducibility challenges in this compound studies, particularly in synthetic protocols?

  • Provide detailed supplementary information, including:
  • Step-by-step reaction conditions (temperature, solvent ratios).
  • Raw spectral data (NMR, IR) in supporting files.
  • Batch-specific variability assessments using ANOVA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podophyllinic acid
Reactant of Route 2
Podophyllinic acid

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